molecular formula C12H17N3OS B7736845 6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile

6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736845
M. Wt: 251.35 g/mol
InChI Key: CBSUPZDDVTVBPN-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds, which play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes or receptors. In the case of its anticancer activity, it targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as an EGFR inhibitor makes it a promising candidate for anticancer research .

Properties

IUPAC Name

6-ethyl-4-oxo-2-pentylsulfanyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-3-5-6-7-17-12-14-10(4-2)9(8-13)11(16)15-12/h3-7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSUPZDDVTVBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC(=O)C(=C(N1)CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCSC1=NC(=O)C(=C(N1)CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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